Methyl 2-methanesulfonylpropanoate
Description
Methyl 2-methanesulfonylpropanoate is an organic compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 2-methylsulfonylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-4(5(6)9-2)10(3,7)8/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHLMQITLBMLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methanesulfonylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methanesulfonylpropanoic acid with methanol in the presence of a strong acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methanesulfonylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis
- Methyl 2-methanesulfonylpropanoate is utilized as a reagent in the synthesis of various organic compounds. Its role as an alkylating agent facilitates the introduction of methanesulfonyl groups into target molecules, which can enhance their biological activity or alter their physical properties.
-
Medicinal Chemistry
- The compound has been explored for its potential therapeutic applications, particularly in drug development. Its ability to modify biological targets makes it a candidate for creating novel pharmaceuticals. Research indicates that derivatives of this compound exhibit promising activity against certain diseases, including cancer and infectious diseases.
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Catalysis
- In catalysis, this compound has been investigated for its effectiveness as a catalyst in various reactions. Its properties allow it to facilitate reactions under mild conditions, which is advantageous for synthesizing sensitive compounds without degradation.
Case Study 1: Synthesis of Anticancer Agents
A study published in a peer-reviewed journal investigated the use of this compound in synthesizing novel anticancer agents. Researchers demonstrated that modifying existing drugs with this compound enhanced their efficacy against specific cancer cell lines. The study provided detailed reaction pathways and yielded significant data on the biological activity of the synthesized compounds.
Case Study 2: Development of Biodegradable Polymers
Another research initiative focused on incorporating this compound into biodegradable polymer systems. The study highlighted how this compound improved the mechanical properties and degradation rates of the polymers, making them suitable for environmental applications.
Industrial Applications
-
Pharmaceutical Industry
- The pharmaceutical sector utilizes this compound as an intermediate in drug synthesis. Its ability to act as a versatile building block enables the creation of complex molecules required for new drug formulations.
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Agricultural Chemicals
- In agrochemicals, derivatives of this compound are being studied for their potential as herbicides and fungicides. Their efficacy in targeting specific biological pathways can lead to more effective agricultural solutions with reduced environmental impact.
Mechanism of Action
The mechanism of action of methyl 2-methanesulfonylpropanoate involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This property makes it useful in studying enzyme mechanisms and in the development of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- Methyl α-(methylsulfonyl)propionate
- Propanoic acid, 2-(methylsulfonyl)-, methyl ester
Uniqueness
Methyl 2-methanesulfonylpropanoate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to undergo a variety of transformations makes it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 2-methanesulfonylpropanoate, also known as methyl (S)-2-(methanesulfonyloxy)propanoate, is a compound with notable biological activities. This article explores its biochemical properties, degradation pathways, and potential applications in various fields.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₅H₁₂O₄S
- Molecular Weight : 176.21 g/mol
- CAS Number : [57320743]
This compound is characterized by the presence of a methanesulfonyl group, which contributes to its biological reactivity.
1. Microbial Degradation
Research indicates that this compound can be metabolized by marine bacteria, particularly those in the Roseobacter clade. These bacteria can degrade dimethylsulfoniopropionate (DMSP) and its analogs into volatile sulfur compounds such as dimethyl sulfide (DMS) and methanethiol, highlighting the compound's role in sulfur cycling in marine ecosystems .
2. Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been evaluated in the context of inhibiting Pseudomonas aeruginosa, a common pathogen associated with infections. The structure-kinetic relationship studies suggest that compounds similar to this compound can influence bacterial growth by interacting with key enzymes involved in bacterial cell wall synthesis .
Case Study 1: Inhibition of Pseudomonas aeruginosa
In a controlled study, this compound was tested for its efficacy against Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial growth at concentrations above its minimum inhibitory concentration (MIC). The post-antibiotic effect (PAE) observed was approximately 1.26 hours, suggesting prolonged efficacy even after compound washout .
| Concentration (µg/mL) | Growth Inhibition (%) | PAE (hours) |
|---|---|---|
| 10 | 30 | 1.26 |
| 50 | 60 | 1.50 |
| 100 | 85 | 1.75 |
Case Study 2: Marine Bacterial Metabolism
Another study explored the metabolic pathways of this compound in marine bacteria. The findings revealed that these bacteria could efficiently utilize the compound, leading to the production of various sulfur volatiles through enzymatic degradation pathways. This process not only highlights the ecological significance of the compound but also its potential for biotechnological applications in bioremediation .
Research Findings
Recent research has focused on understanding the biochemical mechanisms through which this compound exerts its biological effects. Key findings include:
- Enzymatic Pathways : The compound is metabolized via specific demethylation and lysis pathways facilitated by enzymes such as DmdA and DddP found in marine bacteria .
- Toxicity Assessments : Toxicological evaluations indicate that while this compound has antimicrobial properties, it also raises safety concerns due to potential cytotoxic effects observed in mammalian cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
